molecular formula C10H11NO3 B12628728 Methyl 3-(4-aminophenoxy)prop-2-enoate CAS No. 917872-70-9

Methyl 3-(4-aminophenoxy)prop-2-enoate

Cat. No.: B12628728
CAS No.: 917872-70-9
M. Wt: 193.20 g/mol
InChI Key: NSOUOEIKVOFCDH-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenoxy)prop-2-enoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of cinnamic acid and features an aminophenoxy group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the propenoate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the aminophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce amines or saturated esters. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(4-aminophenoxy)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminophenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propenoate moiety may participate in conjugation or electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of an amino group, leading to different chemical and biological properties.

    Methyl 3-(3-methylphenyl)prop-2-enoate: The presence of a methyl group in the meta position affects the compound’s reactivity and interactions.

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: The hydroxy group provides different hydrogen bonding capabilities compared to the amino group.

Uniqueness

Methyl 3-(4-aminophenoxy)prop-2-enoate is unique due to the presence of the aminophenoxy group, which imparts specific reactivity and interaction profiles. This makes it valuable in applications where selective binding or reactivity is required, such as in the design of enzyme inhibitors or functional materials.

Properties

CAS No.

917872-70-9

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(4-aminophenoxy)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3

InChI Key

NSOUOEIKVOFCDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=CC=C(C=C1)N

Origin of Product

United States

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